4-acetyl-N-ethylaniline
Description
4-Acetyl-N-ethylaniline (IUPAC: N-ethyl-4-acetylaniline) is an aromatic amine derivative featuring an acetyl group (-COCH₃) at the para position of the benzene ring and an ethyl substituent (-CH₂CH₃) on the nitrogen atom. The acetyl group confers electron-withdrawing effects, influencing reactivity and solubility, while the ethyl group enhances lipophilicity compared to unsubstituted anilines. Applications may include intermediates in organic synthesis or pharmaceuticals, though specific uses require further research .
Properties
CAS No. |
73318-99-7 |
|---|---|
Molecular Formula |
C10H13NO |
Molecular Weight |
163.22 g/mol |
IUPAC Name |
1-[4-(ethylamino)phenyl]ethanone |
InChI |
InChI=1S/C10H13NO/c1-3-11-10-6-4-9(5-7-10)8(2)12/h4-7,11H,3H2,1-2H3 |
InChI Key |
AXPBAQGPJYCXKE-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=CC=C(C=C1)C(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Molecular Comparisons
The table below compares 4-acetyl-N-ethylaniline with structurally related N-ethylaniline derivatives:
| Compound Name | Molecular Formula | Molecular Weight | Substituents (Position) | Key Functional Groups |
|---|---|---|---|---|
| This compound | C₁₀H₁₃NO | 163.22 g/mol | -COCH₃ (4), -CH₂CH₃ (N) | Acetyl, Ethylamine |
| 4-Chloro-N-ethyl-2-nitroaniline | C₈H₁₀ClN₂O₂ | 215.63 g/mol | -Cl (4), -NO₂ (2), -CH₂CH₃ (N) | Chloro, Nitro, Ethylamine |
| 4-(Aminomethyl)-N-ethylaniline | C₉H₁₄N₂ | 150.23 g/mol | -CH₂NH₂ (4), -CH₂CH₃ (N) | Aminomethyl, Ethylamine |
| N-(4-Aminophenyl)acetamide | C₈H₁₀N₂O | 150.18 g/mol | -NHCOCH₃ (4), -NH₂ (1) | Acetamide, Primary Amine |
| N-Ethyl(4-hexyl)aniline | C₁₄H₂₃N | 205.34 g/mol | -C₆H₁₃ (4), -CH₂CH₃ (N) | Hexyl, Ethylamine |
Key Observations :
- Lipophilicity : The hexyl chain in N-ethyl(4-hexyl)aniline significantly increases hydrophobicity, making it less water-soluble than this compound .
- Acid-Base Behavior : The nitro group in 4-chloro-N-ethyl-2-nitroaniline enhances acidity (pKa ~4-5), whereas the acetyl group in the target compound may result in moderate acidity (pKa ~8-10) .
This compound
Hypothetical synthesis routes may involve:
Friedel-Crafts Acetylation : Acetylation of N-ethylaniline using acetyl chloride and a Lewis acid catalyst (e.g., AlCl₃).
N-Ethylation : Ethylation of 4-acetylaniline via nucleophilic substitution with ethyl halides .
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